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Compound of Interest

2-Bromo-5-(4-
Compound Name:

fluorophenyl)pyridine
CAS No.: 868254-43-7
Cat. No.: B3290831

Get Quote

Technical Dossier: 2-Bromo-5-(4-
fluorophenyl)pyridine

Molecular Structure, Synthesis Strategy, and Application in Drug Discovery

Part 1: Executive Summary & Molecular Architecture

2-Bromo-5-(4-fluorophenyl)pyridine is a high-value biaryl intermediate utilized primarily in the
synthesis of pharmaceuticals (kinase inhibitors) and optoelectronic materials (OLED host
materials). Its structure is defined by a pyridine core substituted with a bromine atom at the C2
position and a 4-fluorophenyl moiety at the C5 position.[1]

This molecule represents a "privileged scaffold" due to its orthogonal reactivity. The presence
of a chemically stable fluorophenyl group at C5 and a reactive bromine "handle" at C2 allows
for sequential, regioselective functionalization. The fluorine atom specifically modulates
lipophilicity and metabolic stability (blocking P450 oxidation at the para-position), while the
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pyridine nitrogen provides hydrogen-bond acceptor capabilities crucial for protein-ligand

binding.
Physicochemical Profile (Predicted & Ohserved)
Property Value | Description
IUPAC Name 2-Bromo-5-(4-fluorophenyl)pyridine
Molecular Formula C11HsBrFN
Molecular Weight 252.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)
Key Isotopes 1H, 1°F, 7°Br/®1Br (1:1 ratio in MS)

Part 2: Strategic Synthesis — The Selectivity Challenge

Synthesizing 2-Bromo-5-(4-fluorophenyl)pyridine requires a strategy that installs the aryl
group at C5 while preserving the bromine at C2. A direct Suzuki coupling on 2,5-
dibromopyridine is risky because the C2-position is often more activated toward oxidative
addition or nucleophilic attack depending on the catalytic system.

The Authoritative Route: Chemoselective Suzuki-Miyaura Coupling To guarantee
regioselectivity, the "Halogen Dance" principle is bypassed by utilizing 2-Bromo-5-iodopyridine
as the starting material. The C—I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly
weaker than the C—-Br bond (~81 kcal/moal), ensuring that the palladium catalyst inserts
exclusively at the C5-iodide position.

Experimental Protocol

Objective: Selective arylation of C5-1 over C2-Br.
Reagents:

e Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)
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e Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv)

o Catalyst: Pd(dppf)Clz[2][3]-DCM (3-5 mol%) — Chosen for its bidentate ligand which
enhances stability and selectivity over Pd(PPhs)a.

e Base: K2COs (2.0 equiv) or Cs2COs (for faster rates).
e Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology:

 Inerting: Charge a reaction vessel with 2-bromo-5-iodopyridine, 4-fluorophenylboronic acid,
and base. Evacuate and backfill with Argon (3 cycles).[3]

o Catalyst Addition: Add Pd(dppf)Clz[2][3]-DCM under a positive stream of Argon.
o Solvation: Add degassed 1,4-Dioxane/Water mixture.

o Reaction: Heat to 80°C for 4—6 hours. Note: Do not exceed 100°C to prevent activation of
the C2-Br bond.

e Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the
iodide (M+H ~284) and formation of the product (M+H ~252/254).

o Workup: Dilute with EtOAc, wash with brine, dry over Na=S0Oa4, and concentrate.

 Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reaction Logic Diagram

The following diagram illustrates the chemoselective pathway, highlighting why the C-I bond
reacts preferentially.
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Caption: Chemoselective Suzuki coupling pathway exploiting the bond energy difference
between C-l and C-Br.

Part 3: Characterization & Quality Control

Trustworthiness in chemical synthesis relies on rigorous characterization. For this molecule,
NMR and MS provide a self-validating system.

1. Mass Spectrometry (MS)

¢ lonization: ESI+ or APCI.

» Signature: The presence of a single bromine atom creates a distinct 1:1 isotopic doublet at
m/z 252 and 254 ([M+H]*).

 Validation: If the intensity ratio is not ~1:1, or if a peak at m/z 174 (loss of Br) is dominant, the
product may be degrading or impure.

2. Nuclear Magnetic Resonance (*H NMR)
¢ Pyridine Region:

o H6 (C6-H): Most deshielded doublet (~8.5-8.7 ppm) due to proximity to Nitrogen.
o H3/H4: Doublet and dd signals (~7.5—-7.9 ppm). H3 is often shielded by the adjacent Br.
» Phenyl Region:

o AA'BB' System: The 4-fluorophenyl group appears as a multiplet (two multiplets integrating
to 2H each).
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o 19F Coupling: The 13C satellites in the phenyl ring will show large coupling constants (J

~250 Hz for C-F).

3. F NMR

¢ Signal: A single singlet (or multiplet if proton-coupled) around -110 to -115 ppm. This

confirms the integrity of the fluorophenyl ring.

Part 4: Applications in Drug Discovery & Materials[5]

This molecule is a "linchpin" intermediate. Once synthesized, the remaining C2-Bromine atom

serves as a universal connector for downstream diversity.

Workflow: From Intermediate to Active Pharmaceutical

Ingredient (API)

e Buchwald-Hartwig Amination: Displacement of the C2-Br with amines (e.g., piperazine,

morpholine) creates Kinase Inhibitors (targeting CDK, VEGFR).

e Suzuki Coupling (Round 2): Reaction with a second aryl boronic acid creates 2,5-

Diarylpyridines, used in electron-transport layers for OLEDs.

o Heck Reaction: Coupling with acrylates yields precursors for macrocyclic drugs.
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Caption: Divergent synthesis pathways utilizing the C2-Bromine handle for medicinal and

material applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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